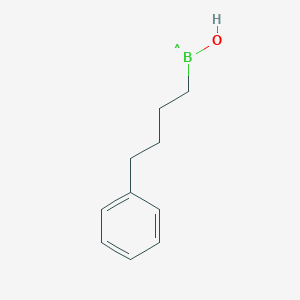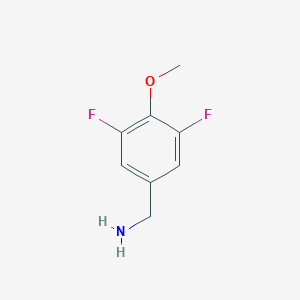
3,5-Difluoro-4-methoxybenzylamine
Descripción general
Descripción
Synthesis Analysis
The synthesis of complex organic molecules often involves multi-step reactions, starting from simple precursors. For example, reactions in THF solution characterized by spectroscopic methods like FT-IR, UV-Vis, NMR, and X-ray diffraction are common in constructing molecules with specific functional groups and structural frameworks similar to 3,5-Difluoro-4-methoxybenzylamine (Wang Zhao-yang, 2012).
Molecular Structure Analysis
The determination of molecular structure is crucial for understanding the properties of a compound. Techniques such as single-crystal X-ray diffraction provide insights into the compound's geometric configuration, helping to elucidate the positioning of fluorine and methoxy groups within the molecular framework (Karrouchi et al., 2021).
Chemical Reactions and Properties
Chemical reactions involving compounds like 3,5-Difluoro-4-methoxybenzylamine depend on the functional groups present. These reactions can include nucleophilic substitutions where the fluorine atoms are replaced or involved in forming new bonds. The presence of the methoxy group also influences the reactivity, directing electrophilic substitutions towards specific positions on the benzene ring (Krapcho et al., 1995).
Physical Properties Analysis
Physical properties such as melting points, boiling points, and solubilities are influenced by the molecular structure. The introduction of fluorine atoms typically increases the compound's stability and alters its physical characteristics, making it more lipophilic or hydrophobic depending on the context (Ishida et al., 1991).
Aplicaciones Científicas De Investigación
-
Real-Time PCR : This technique is used in molecular biology to amplify and simultaneously quantify a targeted DNA molecule . The compound could be used in the preparation of the PCR mix or as a part of the DNA synthesis process.
-
Oligos, Primers, Probes, and Genes : These are essential tools in genetic engineering and molecular biology research . The compound could be used in the synthesis of these tools.
-
Protein Biology : This field involves the study of the structure and function of proteins . The compound could be used in various assays or experiments related to proteins.
-
Cell Culture and Transfection : This involves growing cells under controlled conditions and introducing foreign DNA into them . The compound could be used in the media for cell growth or in the transfection process.
-
Cell and Gene Therapy : This is a therapeutic approach where genes are introduced into cells to treat or prevent disease . The compound could be used in the preparation of the therapeutic agents.
-
Mass Spectrometry : This is an analytical technique used to measure the mass-to-charge ratio of ions . The compound could be used as a standard or in sample preparation.
-
Real-Time PCR : This technique is used in molecular biology to amplify and simultaneously quantify a targeted DNA molecule . The compound could be used in the preparation of the PCR mix or as a part of the DNA synthesis process.
-
Oligos, Primers, Probes, and Genes : These are essential tools in genetic engineering and molecular biology research . The compound could be used in the synthesis of these tools.
-
Protein Biology : This field involves the study of the structure and function of proteins . The compound could be used in various assays or experiments related to proteins.
-
Cell Culture and Transfection : This involves growing cells under controlled conditions and introducing foreign DNA into them . The compound could be used in the media for cell growth or in the transfection process.
-
Cell and Gene Therapy : This is a therapeutic approach where genes are introduced into cells to treat or prevent disease . The compound could be used in the preparation of the therapeutic agents.
-
Mass Spectrometry : This is an analytical technique used to measure the mass-to-charge ratio of ions . The compound could be used as a standard or in sample preparation.
Propiedades
IUPAC Name |
(3,5-difluoro-4-methoxyphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2NO/c1-12-8-6(9)2-5(4-11)3-7(8)10/h2-3H,4,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCQREBXBVNPGJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1F)CN)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20562372 | |
| Record name | 1-(3,5-Difluoro-4-methoxyphenyl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20562372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Difluoro-4-methoxybenzylamine | |
CAS RN |
105969-16-2 | |
| Record name | 1-(3,5-Difluoro-4-methoxyphenyl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20562372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

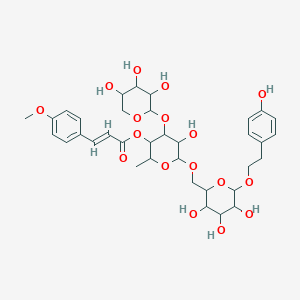
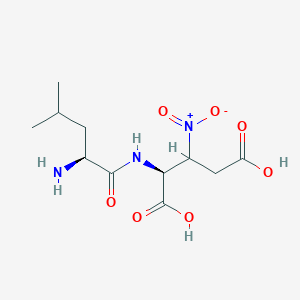
![6,7-Difluoro-3-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid](/img/structure/B8982.png)

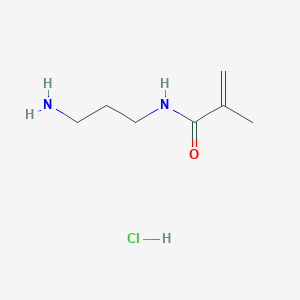
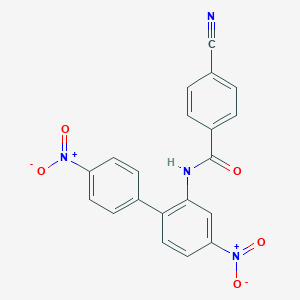
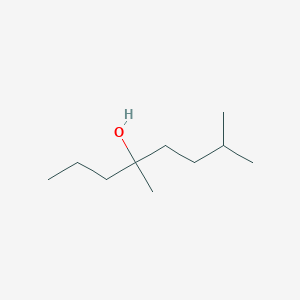
![Ethanone, 1-[3,4-dihydro-5-(methylthio)-2H-pyrrol-3-yl]-(9CI)](/img/structure/B8992.png)


![3,5,7-Trihydroxy-2-[8-hydroxy-2,2-dimethyl-6-(2-methylbut-3-en-2-yl)chromen-5-yl]-8-(3-methylbut-2-enyl)chromen-4-one](/img/structure/B8998.png)


